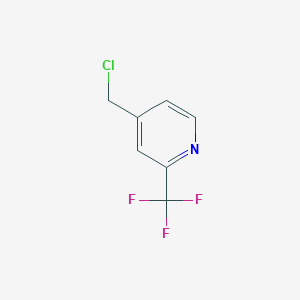

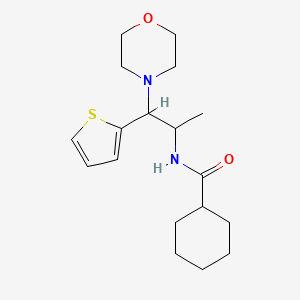

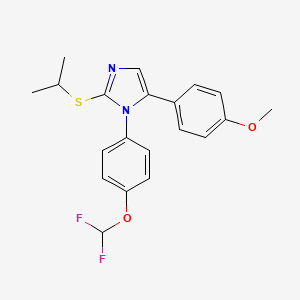

![molecular formula C21H15N3O3S B2624406 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 313529-36-1](/img/structure/B2624406.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . It consists of a benzene ring fused to a thiazole ring, which contains a nitrogen and a sulfur atom . The presence of the benzothiazole moiety can confer various properties to a compound, depending on its other substituents .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods . One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which provides 2-substituted benzothiazoles . Another method uses a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” would depend on the positions of the substituents on these rings.Chemical Reactions Analysis

The chemical reactions involving benzothiazoles can vary widely depending on their substituents . They can undergo reactions typical of aromatic compounds, such as electrophilic substitution, as well as reactions involving the nitrogen and sulfur atoms in the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure . These could include its solubility, melting point, boiling point, and reactivity.Mechanism of Action

Target of action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of action

Benzothiazole derivatives are generally known to interact with their targets, leading to inhibition of the target’s activity .

Biochemical pathways

Benzothiazole derivatives are known to affect the pathways of their targets, leading to their anti-tubercular activity .

Result of action

Benzothiazole derivatives are known to have anti-tubercular activity .

Advantages and Limitations for Lab Experiments

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential for use as a diagnostic tool. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer therapy.

Future Directions

There are several future directions for the study of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide. One area of research is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the optimization of this compound as a diagnostic tool for cancer imaging. Additionally, further studies are needed to determine the optimal treatment regimen for this compound in cancer therapy, including its potential use in combination with other anti-cancer agents. Overall, the study of this compound holds great promise for the development of new and effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a yellow solid. The yield of this compound can be increased by optimizing the reaction conditions, such as the reaction temperature, reaction time, and stoichiometry of the reagents.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been studied extensively for its potential anti-cancer activity. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting the microtubule network, which is essential for cell division. In addition, this compound has been studied for its potential use as a diagnostic tool for cancer imaging, due to its fluorescent properties.

Safety and Hazards

properties

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-13-6-11-17-19(12-13)28-21(23-17)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWLEIWLTJIRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)

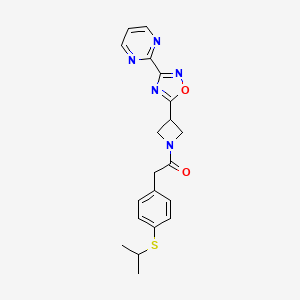

![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)

![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)

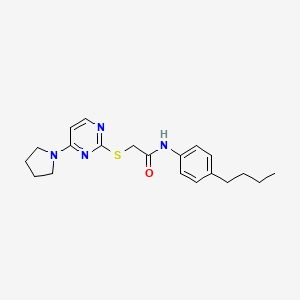

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)

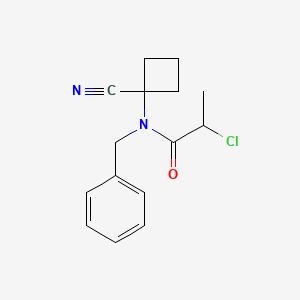

![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)